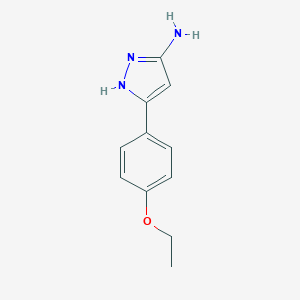

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-3-carboxylic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine serves as a crucial intermediate in synthesizing various pharmaceutical agents. Notably, it is involved in developing anti-inflammatory and analgesic medications. The compound has been studied for its potential to inhibit arachidonic acid metabolism through the dual inhibition of 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS) enzymes, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

Case Studies:

- Anti-inflammatory Effects: In vitro assays demonstrated that this compound inhibited 5-LO with an IC50 value of approximately 3.5 to 11.5 μM. Animal studies further confirmed its efficacy in reducing inflammation induced by UV irradiation .

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its application enhances crop protection while minimizing environmental impact, which is critical for sustainable agriculture practices .

Material Science

Research into the material science applications of this compound focuses on its potential for creating advanced materials such as polymers and coatings. These materials exhibit improved thermal and mechanical properties, which can be beneficial in various industrial applications .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding. Understanding these interactions aids in elucidating biological processes and disease mechanisms, which is vital for developing new therapeutic strategies .

Analytical Chemistry

This compound is used as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis and quality control processes. This application is essential for maintaining high standards in pharmaceutical manufacturing and research .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs; enzyme inhibition studies |

| Agricultural Chemistry | Development of pesticides and herbicides for crop protection |

| Material Science | Creation of advanced materials with enhanced properties |

| Biochemical Research | Investigating enzyme inhibition and receptor interactions |

| Analytical Chemistry | Standard reference material for chemical analysis and quality control |

Mecanismo De Acción

The mechanism of action of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity

Actividad Biológica

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole class, characterized by its unique structure which includes an ethoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a five-membered pyrazole ring with two nitrogen atoms. The presence of the ethoxy group at the para position of the phenyl ring enhances its solubility and biological interactions. This structural configuration is pivotal in determining its biological activity and reactivity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that related compounds showed IC values in the low micromolar range against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The compound was noted for its ability to inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation control .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 12.07 | Tubulin polymerization inhibition |

| 4-Methoxyphenyl derivative | MCF7 | 0.08 | Cell cycle arrest |

| 1-Arylmethyl-3-aryl derivative | NCI-H460 | 49.85 | Induction of apoptosis |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory potential. Studies have shown that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-. This activity is particularly relevant in conditions characterized by chronic inflammation .

Table 2: Summary of Anti-inflammatory Activity

| Compound Name | Inhibition (%) at 10 µM | Target |

|---|---|---|

| This compound | 97.7% | TNF- release |

| Related pyrazole compounds | Variable | Various inflammatory mediators |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The compound has been shown to bind effectively to kinase domains, which are critical in signaling pathways related to cell growth and inflammation. Molecular docking studies suggest that the compound may interact with key residues within these targets, influencing their activity and leading to downstream effects on cell proliferation and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Activity : A derivative was evaluated against various cancer cell lines, showing significant growth inhibition with selectivity towards cancer cells over normal fibroblasts, indicating a favorable therapeutic index .

- Inflammation Models : In vivo models demonstrated that compounds with similar structures reduced inflammation markers significantly compared to controls, supporting their potential as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKUJMHTNSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374482 | |

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129117-13-1 | |

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129117-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.